4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)
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Overview
Description
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is a complex organic compound that features a biphenyl core substituted with dicyclohexylphosphanyl and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a bromobiphenyl derivative and a boronic acid.
Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with dicyclohexylphosphine.
Attachment of Indole Groups: The indole groups are attached through a nucleophilic substitution reaction, where the biphenyl core reacts with 1-methyl-1H-indole under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole groups can participate in electrophilic substitution reactions, while the phosphanyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
Scientific Research Applications
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) involves its role as a ligand in catalytic processes. The dicyclohexylphosphanyl group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various organic transformations, including cross-coupling and cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
CyJohnPhos: [(2-Biphenyl)dicyclohexylphosphine], used in similar catalytic applications.
S-Phos: Another biphenyl-based phosphine ligand with similar properties.
Uniqueness
4,4’-(2’-(Dicyclohexylphosphanyl)-[1,1’-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole) is unique due to the presence of indole groups, which impart additional biological activity and potential applications in medicinal chemistry. This distinguishes it from other phosphine ligands that lack such functional groups.
Properties
Molecular Formula |
C42H45N2P |
---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
[2-[2,6-bis(1-methylindol-4-yl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C42H45N2P/c1-43-28-26-34-32(19-12-23-39(34)43)36-21-11-22-37(33-20-13-24-40-35(33)27-29-44(40)2)42(36)38-18-9-10-25-41(38)45(30-14-5-3-6-15-30)31-16-7-4-8-17-31/h9-13,18-31H,3-8,14-17H2,1-2H3 |
InChI Key |
JIHZLVKSDUZUTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C3=C(C(=CC=C3)C4=C5C=CN(C5=CC=C4)C)C6=CC=CC=C6P(C7CCCCC7)C8CCCCC8 |
Origin of Product |
United States |
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